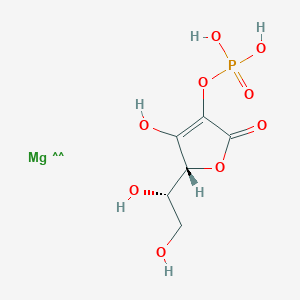

Ascorbic acid-2-phosphate magnesium salt

Description

Historical Context of Ascorbate (B8700270) Derivatives in Biological Studies

The story of ascorbate in biological research is intrinsically linked to the discovery of Vitamin C and its role in preventing scurvy. acs.orgmetrohm.com In the early 20th century, Albert Szent-Györgyi isolated a substance he named "hexuronic acid," which was later identified as Vitamin C and recognized for its anti-scorbutic properties. acs.orgmetrohm.com Early in vitro research confirmed that L-ascorbic acid is essential for numerous cellular processes, most notably as a cofactor for enzymes involved in the synthesis of collagen. jkslms.or.krbiomedpress.org

However, the inherent instability of L-ascorbic acid in aqueous solutions, particularly at the neutral pH and 37°C conditions of standard cell cultures, posed a significant challenge for researchers. colab.wsresearchmap.jp The rapid oxidation of L-ascorbic acid necessitated frequent, often daily, supplementation of culture media to maintain effective concentrations, introducing variability into experiments. karger.comnih.gov This limitation spurred the development of stabilized ascorbate derivatives. By the late 1980s and early 1990s, researchers began to report on the synthesis and application of phosphorylated derivatives of ascorbic acid, which were more resistant to oxidation. nih.gov Among these, ascorbic acid-2-phosphate (AA2P) emerged as a highly effective and stable precursor that could be enzymatically hydrolyzed by cellular phosphatases to release a steady supply of active ascorbic acid into the cell. researchmap.jpresearchgate.net

Rationale for Utilizing Stabilized Ascorbate Forms in Research Systems

The primary reason for using stabilized forms of ascorbate, such as ascorbic acid-2-phosphate magnesium salt, is to overcome the chemical instability of L-ascorbic acid in research settings. karger.comcolab.wsnih.gov L-ascorbic acid is highly susceptible to oxidation in typical cell culture media, which are aqueous, maintained at a neutral pH, and incubated at 37°C. researchmap.jp This rapid degradation leads to a short half-life, making it difficult to maintain consistent and biologically effective concentrations over the course of an experiment, especially in long-term studies. karger.comnih.gov

The use of stabilized derivatives like ascorbic acid-2-phosphate provides a solution to this problem. The phosphate (B84403) group at the 2-position of the ascorbic acid molecule protects it from oxidation. researchgate.net Once in the culture medium, this derivative is gradually converted into active L-ascorbic acid by cellular enzymes, such as alkaline phosphatase, present on the cell membrane. researchmap.jp This enzymatic conversion ensures a continuous and steady release of L-ascorbic acid directly to the cells, mimicking a more physiologically relevant environment and ensuring sustained biological activity without the need for frequent media changes. karger.comresearchmap.jp This stability is crucial for reproducible and reliable results in sensitive applications like the differentiation of stem cells, which can take days or weeks. caymanchem.commedchemexpress.com

Significance of this compound as a Research Tool

This compound is a highly significant research tool due to its stability and efficacy in promoting critical cellular functions in vitro. karger.comnih.gov It serves as a long-acting source of vitamin C in cell culture, stimulating collagen formation and expression. medchemexpress.commedchemexpress.com Research has shown that the magnesium salt of ascorbyl-2-phosphate is equivalent to L-ascorbic acid in its ability to stimulate collagen synthesis in human dermal fibroblasts. karger.comnih.gov This is a crucial function, as collagen is a major component of the extracellular matrix and is essential for the structure and function of many tissues. jkslms.or.kr

Furthermore, this compound is widely used as a supplement in culture media for the osteogenic differentiation of various types of stem cells, including human adipose-derived stem cells (hASCs) and mesenchymal stromal/stem cells. caymanchem.commedchemexpress.com It has been shown to increase the activity of alkaline phosphatase (ALP) and the expression of Runx2, both of which are key markers of bone formation. medchemexpress.comselleckchem.com The sustained availability of ascorbate provided by the magnesium salt is essential for these long-term differentiation processes. nih.gov Its use in biocatalytic dephosphorylation, cell differentiation, and tissue engineering research further underscores its importance as a versatile and reliable reagent. sigmaaldrich.comsigmaaldrich.comscbt.com

Overview of Key Research Domains and Emerging Applications

The primary research domains for this compound are centered around its ability to promote cell growth, differentiation, and extracellular matrix formation.

Key Research Domains:

Stem Cell Research: It is a standard supplement in media for the culture and differentiation of various stem cells, including embryonic stem cells, mesenchymal stem cells, and adipose-derived stem cells. caymanchem.combertin-bioreagent.com It is particularly crucial for directing stem cells towards osteogenic (bone-forming) lineages. medchemexpress.comselleckchem.com

Tissue Engineering: In the field of tissue engineering, this compound is used to promote the development of functional tissues in vitro. scbt.comnih.gov For instance, it is incorporated into scaffolds to support the growth and differentiation of cells for bone and cartilage repair. nih.govnih.gov Its ability to stimulate significant collagen deposition is vital for creating structured, three-dimensional tissue-like substances. nih.govsemanticscholar.org

Collagen Synthesis Studies: It is a key reagent in studies investigating the regulation of collagen synthesis in various cell types, such as dermal fibroblasts and tenocytes. karger.comnih.govsemanticscholar.org

Regenerative Medicine: The compound's role in promoting cell growth and tissue formation makes it a valuable tool in regenerative medicine research, including studies on wound healing and the regeneration of dental tissues. nih.govnih.gov

Emerging Applications:

Emerging research is exploring the broader applications of stabilized ascorbate. This includes its use in enhancing the generation of induced pluripotent stem cells (iPSCs) and directing their differentiation into specific cell types, such as cardiomyocytes. nih.govyoutube.com There is also growing interest in its antioxidant and anti-inflammatory properties in various cell culture models, for example, in studying its protective effects in human gingival fibroblasts to understand its potential in periodontal health research. sigmaaldrich.comnih.gov

Research Findings on this compound

| Research Area | Cell Type | Key Findings | Reference |

|---|---|---|---|

| Collagen Synthesis | Human Dermal Fibroblasts | The magnesium salt of ascorbyl-2-phosphate was found to be equivalent to ascorbic acid in stimulating collagen synthesis. | karger.comnih.gov |

| Osteogenic Differentiation | Human Adipose Stem Cells (hASCs) | Increases alkaline phosphatase (ALP) activity and expression of runx2A during osteogenic differentiation. | medchemexpress.comselleckchem.com |

| Cell Proliferation | Human Skin Fibroblasts | Significantly stimulated cell proliferation and collagen accumulation. | nih.gov |

| Tissue Engineering | Stem Cells | Sustained release from scaffolds promotes osteogenic differentiation for bone tissue engineering. | nih.gov |

| Periodontal Research | Human Gingival Fibroblasts | More effective than L-ascorbic acid sodium salt in enhancing intracellular ascorbic acid, promoting collagen synthesis, and reducing oxidative stress. | nih.gov |

Comparison of Ascorbate Forms in Research

| Compound | Key Advantage | Limitation in Cell Culture | Reference |

|---|---|---|---|

| L-Ascorbic Acid | Biologically active form. | Unstable in aqueous solutions at neutral pH, requiring frequent supplementation. | karger.comnih.gov |

| This compound | High stability in culture media, providing a sustained release of ascorbic acid. Highly effective in promoting collagen synthesis and cell differentiation. | Requires enzymatic conversion to become biologically active. | karger.comresearchmap.jp |

| Ascorbic Acid-2-Phosphate Sodium Salt | More stable than L-ascorbic acid. | Required a tenfold greater concentration to produce the same effect as the magnesium salt or L-ascorbic acid in stimulating collagen synthesis. | karger.comnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23666-04-8 |

|---|---|

Molecular Formula |

C6H9O9P.Mg C6H9MgO9P |

Molecular Weight |

280.41 g/mol |

InChI |

InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/t2-,4+;/m0./s1 |

InChI Key |

XYWDYAVMJYSSSG-LEJBHHMKSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg] |

Related CAS |

84309-23-9 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation

Chemical Synthesis Pathways and Derivatization

The synthesis of ascorbic acid-2-phosphate magnesium salt is a multi-step process designed to overcome the inherent instability of L-ascorbic acid while preserving its beneficial properties. The process involves the strategic protection of certain functional groups, followed by a targeted phosphorylation reaction and subsequent salt formation and purification.

A critical step in the synthesis is the regioselective phosphorylation at the C2 position of the ascorbic acid molecule. To prevent the reaction from occurring at other hydroxyl groups, particularly the more reactive primary and secondary alcohols at the C5 and C6 positions, a protection strategy is employed.

The most common approach involves converting L-ascorbic acid into a derivative where the 5- and 6-hydroxyl groups are masked. This is typically achieved by reacting ascorbic acid with acetone (B3395972) in the presence of an acid catalyst like oleum. google.com This reaction forms 5,6-isopropylideneascorbic acid , a key intermediate in which the C5 and C6 hydroxyls are protected within a stable cyclic ketal structure. google.comgoogle.com This strategy ensures that the subsequent phosphorylation reaction is directed specifically to the hydroxyl group on the C2 position of the enol system.

With the C5 and C6 positions protected, the phosphorylation of the enol hydroxyl group at C2 is carried out. The protected intermediate, 5,6-isopropylidene-L-ascorbic acid, is reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃) . google.comgoogle.com This reaction is conducted in an aqueous solvent in the presence of a tertiary amine or a base such as potassium hydroxide (B78521) or sodium hydroxide. google.comgoogle.com Maintaining the pH of the reaction mixture is crucial, typically in the range of 8 to 13.5, to facilitate the reaction. google.com An alternative method involves the direct phosphorylation of a pre-formed ascorbic acid magnesium salt, where L-ascorbic acid is suspended in a non-hydroxylic solvent with magnesium and then treated with the phosphorylating agent. makingcosmetics.commakingcosmetics.com

Following phosphorylation and the deprotection of the 5,6-isopropylidene group, the magnesium salt is formed. This is achieved by adding a magnesium compound to the reaction solution. Suitable magnesium sources include magnesium chloride (MgCl₂) , magnesium oxide (MgO) , or **magnesium hydroxide (Mg(OH)₂) **. google.comgoogle.com In some processes, a calcium salt is first used to create a poorly soluble calcium phosphate (B84403) intermediate, which is then isolated and reacted with a magnesium salt to yield the final product. google.com It is also possible to form a mixed salt; for instance, a potassium magnesium ascorbate (B8700270) 2-phosphate can be synthesized, which has been noted for its advantageous properties. google.com

Achieving research-grade purity (typically >98%) requires several purification steps to remove inorganic salts and byproducts. makingcosmetics.comgoogle.com After the phosphorylation and salt formation steps, the crude reaction mixture contains the desired product along with various inorganic salts, such as potassium chloride (KCl) or insoluble phosphate salts like KMgPO₄ or Ca₃(PO₄)₂. google.comgoogle.com

A common initial step is the filtration of these insoluble inorganic precipitates from the solution. google.comgoogle.com The resulting filtrate, which contains the soluble this compound, is then treated to induce crystallization or precipitation of the product. This is often accomplished by adding a water-miscible organic solvent, such as ethanol, acetone, or another lower primary alkanol, which reduces the solubility of the product and causes it to precipitate out of the solution. google.comgoogle.comgoogle.com

Further purification can be achieved through recrystallization of the obtained solid. google.com Some methods also incorporate the use of a cation exchange resin to effectively remove residual inorganic cations from the reaction solution before the final precipitation step. google.com To prevent the browning of the solution due to oxidative decomposition during the reaction, some synthesis protocols include the addition of a reducing agent, such as sodium hydrosulfite . google.com

Advanced Structural Characterization and Confirmation

The definitive structure of this compound, both in solid form and in solution, is confirmed using advanced analytical techniques. These methods provide insight into the molecular bonding, functional groups, and ionic interactions.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for elucidating the structure of the final compound by comparing its spectrum to that of the parent L-ascorbic acid. researchgate.net The analysis reveals key changes in the vibrational frequencies of functional groups, confirming that phosphorylation has occurred at the C2 position.

In the spectrum of L-ascorbic acid, characteristic peaks are observed for the stretching of the C=O group in the five-membered lactone ring (around 1752 cm⁻¹) and the C=C double bond of the enol group (around 1651 cm⁻¹). researchgate.net The FTIR spectrum of this compound shows significant shifts in these regions, along with the appearance of new bands corresponding to the phosphate group, which confirms the structural modification. researchgate.net

Interactive Table: Comparative FTIR Peak Data Users can filter by compound to compare characteristic absorption bands.

| Compound | Functional Group | Wavenumber (cm⁻¹) | Significance | Source |

| L-Ascorbic Acid | C=O (lactone ring) | ~1752 | Stretching vibration of carbonyl group. | researchgate.net |

| L-Ascorbic Acid | C=C (enol) | ~1651 | Stretching vibration of carbon-carbon double bond. | researchgate.net |

| L-Ascorbic Acid | O-H | 3560 - 3160 | Multiple peaks from different hydroxyl groups. | researchgate.net |

| This compound | P-O, P=O | (Varies) | Appearance of new bands confirms presence of phosphate moiety. | researchgate.net |

| This compound | C=O, C=C | (Shifted) | Shifts in these bands indicate structural change at the enol system due to phosphorylation. | researchgate.net |

While FTIR provides information on the solid-state structure, potentiometric titration is employed to understand the compound's behavior and structure in an aqueous solution. researchgate.net This technique helps determine the ionization constants (pKa values) of the molecule and provides insight into the metal-ligand stability. researchgate.netekb.eg

The methodology involves titrating a solution of this compound with a standardized strong base, such as sodium hydroxide (NaOH) , while monitoring the pH of the solution. ekb.eg The resulting titration curve (a plot of pH versus the volume of titrant added) shows inflection points that correspond to the deprotonation of the acidic functional groups on the molecule. ekb.eg By analyzing this curve, researchers can determine the pKa values associated with the phosphate and remaining enol hydroxyl groups, clarifying the structure and ionic interactions of the compound in solution. researchgate.netekb.eg Although obtaining single crystals of the magnesium salt for X-ray diffraction has proven difficult, potentiometric titration provides essential data for its characterization in the aqueous phase. researchgate.net

Solid-State Structural Studies (e.g., Comparative X-ray Diffraction with Related Salts)

The definitive elucidation of the three-dimensional atomic arrangement of this compound (APMg) through single-crystal X-ray diffraction (XRD) has proven challenging due to difficulties in obtaining crystals suitable for analysis. nih.govresearchgate.net To surmount this obstacle, researchers have successfully crystallized and analyzed the related sodium salt, L-ascorbic acid 2-phosphate sodium (APNa), to serve as a structural analogue. nih.govresearchgate.net

The single-crystal XRD study of APNa revealed an orthorhombic crystal system belonging to the space group P212121. researchgate.net In this structure, the sodium cations are coordinated to oxygen atoms from the phosphate group, a carbonyl group, and surrounding water molecules, creating a distorted octahedral environment. researchgate.net This analysis of the sodium salt provides critical insights into the likely coordination chemistry and molecular interactions that also govern the structure of the magnesium salt.

While single-crystal data for APMg is unavailable, Powder X-ray Diffraction (PXRD) is a key technique used to characterize the bulk material. acs.org PXRD patterns distinguish between highly ordered crystalline materials, which produce sharp diffraction peaks, and amorphous materials, which show a broad, diffuse halo. acs.org This method is essential for confirming the phase purity and physical state of a given batch of APMg.

Further structural clarification of solid APMg has been achieved using spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy, which helps to identify functional groups and infer bonding arrangements within the molecule. nih.govresearchgate.net

Interactive Table 1: Crystallographic Data for L-Ascorbic Acid 2-Phosphate Sodium (APNa) researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₇Na₂O₉P·5H₂O |

| Formula Weight ( g/mol ) | 412.13 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.7818(2) |

| b (Å) | 10.3725(3) |

| c (Å) | 18.2917(4) |

| Volume (ų) | 1476.33(7) |

| Z (Formula units/cell) | 4 |

| Density (calculated) | 1.853 g/cm³ |

Thermogravimetric Analysis in the Context of Material Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and solvent content of materials. Studies on this compound (APMg) utilize TGA to understand its decomposition profile and determine its water of hydration.

A typical analysis of APMg reveals a multi-stage decomposition process. researchgate.net The initial mass losses are attributed to the evaporation of crystal water, with distinct weight loss events occurring at approximately 90 °C and 225 °C. researchgate.net Following the removal of water, the anhydrous compound undergoes degradation. researchgate.net For comparison, the parent molecule, L-ascorbic acid, is thermally stable up to around 191°C, after which it begins a three-stage decomposition process involving dehydration and decarboxylation. researchgate.net The higher stability of the phosphate salt, particularly in its hydrated form, is a key characteristic.

Interactive Table 2: Comparative Thermal Decomposition Data

| Compound | Onset of Decomposition | Key Thermal Events | Reference |

| This compound (APMg) | > 225 °C (degradation) | Mass loss from crystal water around 90 °C and 225 °C. | researchgate.net |

| L-Ascorbic Acid | ~191 °C | Three-stage process involving dehydration and decarboxylation to form furfural. | researchgate.net |

Stoichiometric Composition Analysis of the Magnesium Salt

The precise stoichiometric composition of this compound can vary, leading to different reported formulas. Detailed analytical investigations combining multiple techniques are required for accurate characterization.

One comprehensive study characterized the composition by quantifying the ligand, magnesium, and solvent content. nih.govresearchgate.net Using a colorimetric titration method, the magnesium content was determined to be 5.5%. researchgate.net This, combined with data from thermogravimetric analysis for water content, led to the proposed molecular formula of (AP)Mg∙8H₂O. researchgate.net

However, the compound is also frequently referred to in chemical literature and by suppliers as L-Ascorbic acid 2-phosphate sesquimagnesium salt. scbt.com The term "sesqui" indicates a ratio of one and a half, implying a formula of C₆H₆O₉P·1.5Mg. scbt.com This is stoichiometrically equivalent to two ascorbyl phosphate anions for every three magnesium cations, often represented as (C₆H₇O₉P)₂Mg₃ or C₁₂H₁₄Mg₃O₁₉P₂. nih.gov Furthermore, synthetic methods can also produce mixed cation salts, such as a potassium magnesium ascorbate 2-phosphate with a variable stoichiometric ratio. google.com These differences underscore the importance of specifying the exact form of the salt being used.

Interactive Table 3: Reported Stoichiometric Formulas for this compound

| Reported Name | Molecular Formula | Implied Anion:Mg Ratio | Reference(s) |

| L-ascorbic acid 2-phosphate magnesium octahydrate | (C₆H₇O₉P)Mg·8H₂O | 1:1 | researchgate.net |

| L-Ascorbic acid 2-phosphate sesquimagnesium salt | C₆H₆O₉P·1.5Mg | 1:1.5 (or 2:3) | scbt.com |

| L-Ascorbic Acid 2-phosphate (magnesium salt hydrate) | C₁₂H₁₄Mg₃O₁₉P₂ | 2:3 | nih.gov |

| Potassium magnesium ascorbate 2-phosphate | K₁±₀.₃ Mg₁±₀.₁₅(C₆H₇O₉P) | ~1:1 (Mixed Cation) | google.com |

Analytical Methodologies for Research Quality Control and Assessment

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for analyzing AP-Mg. It allows for the separation, identification, and quantification of the active compound, its impurities, and any degradation products.

Selective and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the quality control of AP-Mg. researchgate.netoup.comnih.gov These methods are crucial for determining the purity of AP-Mg in raw materials used for research and cell therapy manufacturing. researchgate.netoup.com The development process involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and quantification.

Table 1: Examples of Developed RP-HPLC Methods for Ascorbic Acid Derivatives

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Analyte(s) | Reference |

|---|---|---|---|---|

| Cosmosil 5 C18-AR-II | 0.05 M KH2PO4 buffer (pH 2.5) and methanol (B129727) (99:1, v/v) | 280 | Magnesium ascorbyl phosphate (B84403), ascorbyl glucoside, kojic acid, arbutin, hydroquinone | jfda-online.com |

| Zwitterionic HILIC column | 15 mM KH2PO4 buffer (pH 2.5 with HCl) : acetonitrile (B52724) (30:70, v/v) | 240 | Ascorbic acid-2-phosphate magnesium salt (AP-Mg) | researchgate.net |

| Aminic stationary phase | Acetonitrile : 0.3 M phosphate buffer (pH 4) (40:60) | Not Specified | Magnesium ascorbyl phosphate (VC-PMG) | researchgate.net |

| LiChroCART® 250-4 C18 | Acetonitrile : NaH2PO4 buffer 0.02 mol. L-1 (pH 2.5) : methanol (85:10:5, v/v) | 243 | Ascorbic acid, Ascorbyl palmitate | ufn.edu.br |

The application of newly developed RP-HPLC methods has led to the discovery of various impurities in commercial AP-Mg products. researchgate.netoup.com Structural analysis suggests that these impurities include ethylation derivatives of open-ring AP-Mg products as well as other phosphorylated derivatives of ascorbic acid. researchgate.netoup.comnih.gov The parent compound, ascorbic acid, is known to be susceptible to degradation, particularly in alkaline and oxidative conditions, forming products such as (3S, 4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid. ijpsdronline.com While AP-Mg is more stable, the presence of these related substance impurity profiles highlights the importance of robust analytical methods for quality control. researchgate.netsynthinkchemicals.com

Spectrometric Approaches for Quantitative and Qualitative Analysis (e.g., Quantitative Nuclear Magnetic Resonance Spectroscopy)

Spectrometric techniques provide complementary information for the analysis of AP-Mg. researchgate.net Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, in particular, serves as a powerful tool for the absolute quantification of substances without the need for identical reference standards for each analyte. nih.govusp.org

For AP-Mg, qNMR has been used to determine a mass balance of approximately 99.9%. researchgate.netoup.com This result is significant as it aligns with the total number of impurities detected using the developed RP-HPLC method, thereby corroborating the findings from the chromatographic analysis. researchgate.netoup.comnih.gov The principle of qNMR relies on the direct proportionality between the NMR signal intensity and the number of atomic nuclei contributing to that signal, allowing for precise quantification when experiments are conducted under specific, controlled conditions. nih.govusp.orgresearchgate.net In addition to qNMR, Fourier-transform infrared spectroscopy (FT-IR) has been employed to characterize the structure of AP-Mg in the solid state. researchgate.netnih.gov

Methodologies for Assessing Stability in Varied Research Media and Conditions

Ascorbic acid-2-phosphate is recognized for its enhanced stability in aqueous environments compared to L-ascorbic acid, which is prone to rapid oxidation. nih.govussec.org This stability is a key reason for its widespread use in cell culture media. nih.govcaymanchem.com Methodologies to assess this stability often involve tracking the concentration of the compound over time under different conditions using techniques like HPLC. researchgate.net

Studies show that AP-Mg retains significant activity in solution. For example, aqueous stock solutions (50 mg/ml) stored at 5°C maintain approximately 80% activity after four weeks. sigmaaldrich.com When diluted into culture media, it retains about 85% of its activity after one week at 37°C. sigmaaldrich.com The stability is influenced by factors such as pH, temperature, and the presence of metal ions. nih.govresearchgate.net The degradation of ascorbic acid and its derivatives often follows first-order kinetics. nih.gov The introduction of a phosphate group at the C2 position of ascorbic acid protects the unstable enediol system from oxidation, contributing to its superior stability. ussec.orgresearchgate.net

Table 2: Stability of this compound Under Various Conditions

| Condition | Duration | Remaining Activity/Stability | Reference |

|---|---|---|---|

| Aqueous stock solution at 5°C | 4 weeks | ~80% | sigmaaldrich.com |

| Diluted in media at 37°C | 1 week | ~85% | sigmaaldrich.com |

| Diluted in media at 5°C | 1 month | ~80% | sigmaaldrich.com |

| As a solid at -20°C | ≥ 2 years | Stable | windows.net |

Electrochemical Detection Assays in Biochemical Research

Electrochemical sensors offer a sensitive and often miniaturizable alternative for the detection of biomolecules. mdpi.comnih.gov For Ascorbic acid-2-phosphate (AA2P), novel detection systems have been developed that combine enzymatic reactions with electrochemical measurement. nih.gov

Mechanistic Investigations of Cellular and Molecular Actions

Role as a Pro-drug: Enzymatic Hydrolysis and Intracellular Ascorbic Acid Release

Ascorbic acid-2-phosphate magnesium salt is a stable derivative of L-ascorbic acid (Vitamin C). sigmaaldrich.comnih.gov Due to the inherent instability of L-ascorbic acid in aqueous solutions, particularly under typical cell culture conditions, derivatives like ascorbic acid-2-phosphate (AA2P) serve as a more stable alternative. karger.comnih.gov AA2P functions as a pro-drug, meaning it is administered in an inactive or less active form and is then converted to the active form, L-ascorbic acid, within the body or cell. medchemexpress.comfujifilm.com

Upon absorption into the skin or uptake by cells, AA2P undergoes enzymatic hydrolysis. nih.govfujifilm.com Specifically, intracellular enzymes, such as phosphatases, cleave the phosphate (B84403) group from the molecule. fujifilm.comnih.govresearchgate.net This dephosphorylation process releases L-ascorbic acid directly into the intracellular environment. nih.gov This mechanism ensures a continuous and sustained supply of active Vitamin C to the cells, overcoming the limitations of free ascorbic acid's rapid oxidation and degradation at neutral pH. nih.govkarger.comnih.gov Studies on human gingival fibroblasts have shown that this compound, referred to as APM (L-Ascorbic acid 2-phosphate magnesium salt), remarkably and continuously enhances intracellular ascorbic acid levels. nih.gov This sustained release allows for more effective and prolonged biochemical activity compared to direct supplementation with L-ascorbic acid. nih.govresearchmap.jp

Regulation of Extracellular Matrix (ECM) Synthesis and Organization

A primary and extensively documented function of ascorbic acid-2-phosphate is the potent stimulation of collagen synthesis and accumulation in various cell types. medchemexpress.comnih.govnih.gov As a stable precursor to ascorbic acid, it provides the necessary cofactor for enzymes crucial to collagen production. researchgate.netresearchmap.jp In cultures of human skin fibroblasts, the presence of AA2P (in concentrations from 0.1 to 1.0 mM) over three weeks enhanced the relative rate of collagen synthesis twofold. nih.govresearchmap.jpresearchgate.net This effect is not limited to fibroblasts; the compound also promotes collagen production in rabbit keratocytes, human osteoblast-like cells, and perisinusoidal stellate cells. researchmap.jpnih.govnih.govscite.ai

Table 1: Effect of Ascorbic Acid-2-Phosphate on Collagen Synthesis in Various Cell Types

| Cell Type | Concentration | Observed Effect | Source(s) |

|---|---|---|---|

| Human Skin Fibroblasts | 0.1 - 1.0 mM | 2-fold increase in the relative rate of collagen synthesis. | nih.gov, researchmap.jp, researchgate.net |

| Human Gingival Fibroblasts | Not specified | Promoted type 1 collagen synthesis. | nih.gov |

| Rabbit Keratocytes | Not specified | Enhanced production and secretion of type I and type III collagen peptides. | scite.ai, nih.gov |

| Human Osteoblast-like Cells (MG-63) | 0.25 - 1.0 mM | Increased collagen synthesis and expression of osteoblast differentiation markers. | researchmap.jp, researchgate.net |

| Perisinusoidal Stellate Cells | Not specified | Stimulated collagen synthesis. | nih.gov |

| Human Adipose-Derived Stem Cells | Not specified | Increased collagen production and mRNA expression. | oup.com |

Beyond stimulating its initial synthesis, ascorbic acid-2-phosphate also plays a crucial role in the subsequent steps of collagen maturation and organization. Supplementation of culture medium with AA2P has been shown to accelerate the processing of procollagen—the soluble precursor to collagen—into mature collagen molecules. nih.govresearchmap.jpresearchgate.net This enzymatic conversion is a critical step for the formation of stable collagen fibrils.

Furthermore, AA2P enhances the deposition of the newly processed collagen into the cell layer, contributing to the assembly and buildup of the extracellular matrix. nih.govresearchmap.jpresearchgate.net This increased deposition leads to the formation of a dense ECM, which was observed via electron microscopy in fibroblast cultures treated with AA2P. nih.govresearchgate.net The resulting matrix provides the necessary substratum that supports further cellular proliferation and the organization of cells into a more complex, tissue-like structure. researchmap.jpnih.gov

The extracellular matrix is a complex network composed not only of collagen but also of other macromolecules like proteoglycans and their constituent glycosaminoglycans (GAGs). nih.gov Research indicates that the influence of ascorbic acid-2-phosphate extends to these components as well. In studies with human skin fibroblasts, the addition of AA2P to the culture medium led to an increased deposition of the sulfated forms of acidic GAGs. nih.govresearchmap.jpresearchgate.net

Gene Expression and Transcriptional Regulation

The stimulatory effect of ascorbic acid-2-phosphate on collagen production is rooted in its ability to regulate gene expression at the transcriptional level. karger.com Studies have demonstrated that AA2P directly increases the rate of transcription of collagen genes. karger.comnih.gov In normal human skin fibroblasts, AA2P was found to stimulate the transcription of genes for both pro-alpha 1(I) and pro-alpha 2(I) chains of type I collagen. nih.gov

This transcriptional activation leads to a significant increase in the steady-state levels of the corresponding messenger RNAs (mRNAs). nih.gov Treatment of human skin fibroblasts with AA2P for 72 hours resulted in a three- to four-fold increase in the levels of mRNAs for pro-alpha 1(I) and pro-alpha 2(I) chains compared to control cells. nih.gov Similar results were observed in human gingival fibroblasts, where the magnesium salt of AA2P promoted the expression of type 1 collagen mRNA. nih.gov This upregulation of gene expression occurs even in the absence of new protein synthesis, indicating a direct effect on the transcriptional machinery. nih.gov These findings confirm that AA2P's role in collagen synthesis begins at the fundamental level of gene regulation.

Induction of Osteoblast Differentiation Markers (e.g., Alkaline Phosphatase Activity)

This compound is a significant factor in promoting the differentiation of osteoblasts, the cells responsible for bone formation. When used as a supplement in cell culture media, it has been shown to increase the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation. americanchemicalsuppliers.comresearchmap.jpresearchgate.net Studies on human osteoblast-like cells (MG-63) and human adipose stem cells (hASCs) have demonstrated that this compound not only stimulates cell growth but also significantly enhances ALP activity, often to a greater extent than L-ascorbic acid itself. researchmap.jpchemsrc.com

The stimulatory effects on osteoblast differentiation are linked to its role in collagen synthesis. researchmap.jpresearchgate.net Research indicates that the increase in ALP activity and other differentiation markers is dependent on the synthesis of collagen, a primary component of the bone matrix. researchmap.jp Furthermore, the compound has been observed to promote the expression of Runx2, a critical transcription factor for osteoblast differentiation. americanchemicalsuppliers.comchemsrc.com In cultures of human adipose stem cells, higher concentrations of this compound led to increased Runx2 expression and ALP activity, underscoring its dose-dependent role in osteogenesis. chemsrc.com The formation of a three-dimensional, tissue-like structure with a mature extracellular matrix has been observed in cell cultures supplemented with this compound, further evidencing its potent effect on osteoblast differentiation and bone tissue engineering applications. researchmap.jpresearchgate.net

| Cell Line | Marker | Effect of this compound | Reference |

| Human Adipose Stem Cells (hASCs) | Alkaline Phosphatase (ALP) Activity | Increased | americanchemicalsuppliers.com |

| Human Adipose Stem Cells (hASCs) | Runx2 Expression | Increased | americanchemicalsuppliers.com |

| MG-63 Human Osteoblast-like Cells | Alkaline Phosphatase (ALP) Activity | Increased | researchmap.jp |

| MG-63 Human Osteoblast-like Cells | Collagen Synthesis | Increased | researchmap.jp |

Regulation of Erythroid-Related Regulatory Molecules (e.g., GATA1, KLF1, ALAS2, Globins HBG, HBB)

While direct studies extensively detailing the specific regulatory effects of this compound on a full panel of erythroid-related molecules like GATA1, KLF1, ALAS2, and various globins are not broadly available in the provided search results, its general involvement in the differentiation of hematopoietic stem cells suggests a potential regulatory role. The differentiation of pluripotent stem cells into hematopoietic lineages, which includes erythroid cells, is a complex process involving a cascade of transcription factors. google.comgoogle.com Ascorbic acid is known to be a crucial component in culture media for the differentiation of pluripotent stem cells into hematopoietic precursor cells. google.comgoogle.com Given that GATA1 and KLF1 are master regulators of erythropoiesis, and ALAS2 and globins (HBG, HBB) are essential for hemoglobin production, it is plausible that the supportive role of ascorbic acid derivatives in hematopoietic differentiation extends to the regulation of these specific molecules. However, dedicated research focusing specifically on the action of the magnesium salt of ascorbic acid-2-phosphate on these erythroid-related regulatory molecules is required for a definitive understanding.

Gene Repression Studies (e.g., Dihydrotestosterone-induced Dickkopf-1 expression)

Ascorbic acid-2-phosphate has been identified as a molecule capable of repressing specific gene expression, notably in the context of hair follicle biology. Research has shown that it can repress the expression of Dickkopf-1 (DKK-1) that is induced by dihydrotestosterone (B1667394) (DHT) in human balding dermal papilla cells. researchgate.netscience.gov DHT-induced DKK-1 is considered a key factor in the mechanism of androgen-potentiated balding. science.gov By suppressing this pathway, ascorbic acid-2-phosphate demonstrates a potential to counteract some of the molecular drivers of androgenetic alopecia. researchgate.net This repressive action highlights a targeted molecular intervention capability of the compound beyond its broader roles in cell proliferation and differentiation. americanchemicalsuppliers.comchemicalbook.com

Impact on Growth Factors and Transcriptional Activity (e.g., Human Polymerase Chain Reaction)

Its impact on transcriptional activity is also evident in its ability to stimulate the transcription of type I collagen genes in human skin fibroblasts. researchmap.jpcaymanchem.com This is a fundamental process for maintaining the integrity of the extracellular matrix. Conversely, it has been used in studies examining the inhibitory effects of other molecules, such as epidermal growth factor, on collagen gene transcription. researchmap.jpchemsrc.comcaymanchem.comwindows.net While "Human Polymerase Chain Reaction" (PCR) is a laboratory technique used to measure gene expression (transcriptional activity) rather than a direct target of the compound, studies frequently use RT-PCR to quantify the changes in mRNA levels of specific genes (like ALP and collagen) in response to treatment with this compound. researchmap.jp

| Cellular Context | Growth Factor/Gene | Effect of this compound | Reference |

| Human Dermal Papilla Cells | Insulin-like Growth Factor-1 (IGF-1) | Induces secretion | researchgate.net |

| Human Skin Fibroblasts | Type I Collagen Genes | Activates transcription | researchmap.jp |

| Human Balding Dermal Papilla Cells | Dihydrotestosterone-induced Dickkopf-1 | Represses expression | researchgate.netscience.gov |

Epigenetic Modulation

The role of ascorbic acid extends into the realm of epigenetics, with its derivatives like the magnesium salt of ascorbic acid-2-phosphate acting as crucial co-factors for enzymes that modify the epigenetic landscape of the cell.

DNA Demethylation via TET2 Enzyme Co-factor Activity

Ascorbic acid is a vital co-factor for the Ten-Eleven Translocation (TET) family of enzymes, including TET2. researchgate.netescholarship.org These enzymes are central to the process of active DNA demethylation, a key mechanism for epigenetic regulation. TET enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms. researchgate.net This process initiates the replacement of a methylated cytosine with an unmethylated one, leading to the demethylation of DNA. researchgate.net By functioning as an enzymatic co-factor, ascorbic acid enhances the activity of TET enzymes, thereby promoting DNA demethylation. researchgate.netescholarship.org This has been observed to increase global levels of 5hmC in various cell types, including embryonic stem cells. researchgate.net

Implications for Chromatin Modification and Gene Regulation

The function of this compound as a co-factor for TET enzymes has profound implications for chromatin modification and the broader regulation of gene expression. researchgate.net The changes in DNA methylation status directly influence chromatin structure; demethylated regions are typically associated with a more open chromatin configuration (euchromatin), which allows transcription factors and the transcriptional machinery to access DNA and activate gene expression.

This epigenetic modulation is particularly important in processes like cellular differentiation and reprogramming. For instance, the enhancement of TET activity by ascorbic acid can lead to the demethylation of gene promoters and the subsequent upregulation of previously silenced genes, such as germline genes in embryonic stem cells. researchgate.net This activity is also crucial for the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs), where extensive epigenetic remodeling is required. researchgate.net Therefore, the involvement of this compound in DNA demethylation represents a fundamental mechanism by which it governs cell fate and function through the dynamic regulation of the epigenome. researchgate.net

Cellular Metabolic Pathway Modulation (e.g., Glycolysis, Oxidative Phosphorylation in Differentiation)

Ascorbic acid-2-phosphate (AA2P), a stable derivative of ascorbic acid, plays a significant role in cellular differentiation, a process that is often accompanied by substantial shifts in cellular metabolism. Research into the osteogenic differentiation of stem cells, a process frequently induced by media containing AA2P, has shed light on its influence on metabolic pathways.

Studies have demonstrated that the commitment of stem cells to a specific lineage, such as osteoblasts, involves a metabolic reprogramming from a state of high glycolysis to an increased reliance on oxidative phosphorylation (OxPhos). mdpi.com During self-renewal, stem cells typically exhibit high rates of glycolysis to support rapid proliferation and the synthesis of macromolecules. nih.gov However, upon induction of differentiation, a metabolic shift occurs.

Specifically, in the context of osteogenic differentiation induced by media containing ascorbate (B8700270) and β-glycerol phosphate, there is a notable stimulation of mitochondrial oxidative phosphorylation with minimal impact on glycolysis. nih.gov This activation of OxPhos can be an acute response to the osteoinductive signals. nih.gov The increase in mitochondrial respiration is a key feature of the differentiation process, suggesting that the cellular energy production machinery adapts to meet the demands of the specialized cell type. nih.govnih.gov For instance, the oxygen consumption rate (OCR), a measure of mitochondrial respiration, has been shown to increase progressively during the osteogenic differentiation of various cell lines. nih.gov This shift towards a more aerobic energy phenotype is a critical component of the differentiation program. nih.gov

The table below summarizes the observed metabolic shifts during osteogenic differentiation induced by ascorbate-containing media.

| Metabolic Parameter | Observation During Osteogenic Differentiation | Cell Types Studied |

| Glycolysis (ECAR) | Little to no significant change | ST2, MC3T3-E1 |

| Oxidative Phosphorylation (OCR) | Significant increase | ST2, MC3T3-E1, hDPSC |

| Energy Phenotype | Shift towards a more aerobic state | ST2, MC3T3-E1 |

ECAR: Extracellular Acidification Rate, a measure of glycolysis. OCR: Oxygen Consumption Rate, a measure of oxidative phosphorylation. hDPSC: human Dental Pulp Stem Cells.

Oxidative Stress Mitigation and Antioxidant Mechanisms

This compound (APM) is recognized for its potent antioxidant properties, which are fundamental to its protective effects in cellular systems. Its mechanisms of action involve direct scavenging of free radicals and the suppression of reactive oxygen species formation.

Free Radical Scavenging Properties

As a stable form of vitamin C, APM, once internalized by cells and dephosphorylated to ascorbic acid, acts as an effective free radical scavenger. researchgate.netdrugbank.commdpi.com Ascorbic acid is a potent antioxidant capable of donating electrons to neutralize a wide variety of reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components. mdpi.comnih.gov This free radical scavenging activity is a cornerstone of its function in protecting cells from oxidative stress. researchgate.net The antioxidant action of ascorbyl phosphate salts is attributed to their ability to act as free radical scavengers. drugbank.com

Suppression of Reactive Oxygen Species (ROS) Formation

Beyond scavenging existing free radicals, APM has been shown to actively suppress the formation of intracellular ROS. In human gingival fibroblasts, APM decreased cell damage by suppressing the generation of intracellular ROS induced by hydrogen peroxide (H₂O₂). nih.gov Furthermore, it also inhibited the production of ROS induced by the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov Studies on human neuroblastoma cells have also demonstrated that a stable vitamin C derivative can decrease intrinsic ROS accumulation and alleviate ROS-mediated DNA damage. mdpi.comresearchmap.jp This suppression of ROS is a key mechanism through which APM exerts its cytoprotective effects. nih.govresearchmap.jp

Ascorbyl Radical Production During Degradation in Culture

Ascorbic acid is known to be unstable in solution and can degrade, leading to the formation of the ascorbyl radical. researchmap.jp However, the phosphate group in ascorbic acid-2-phosphate confers significant stability, making it resistant to oxidation. researchmap.jp This stability is a key advantage for its use in cell culture, as it provides a more constant and reliable source of ascorbic acid to the cells. researchgate.net While the degradation of free ascorbic acid in culture media can lead to the production of ascorbyl radicals, the use of AA2P is thought to minimize this effect. researchmap.jp The conversion of AA2P to ascorbic acid is believed to occur primarily at the cell surface or intracellularly, allowing for immediate uptake and utilization, thus reducing the likelihood of significant ascorbyl radical accumulation in the culture medium. researchmap.jp

Anti-inflammatory Biochemical Pathways (e.g., Inhibition of Interleukin-8 Production)

This compound has demonstrated significant anti-inflammatory properties. A key mechanism underlying this effect is the inhibition of pro-inflammatory cytokine production. Specifically, APM has been shown to inhibit the production of Interleukin-8 (IL-8), a potent chemokine involved in the inflammatory response. nih.gov

In a study using human gingival fibroblasts, APM was found to inhibit the expression of IL-8 that was induced by TNF-α. nih.gov The underlying mechanism for this inhibition was the suppression of TNF-α-induced intracellular ROS. nih.gov By quenching these reactive oxygen species, APM disrupts the signaling cascade that leads to the upregulation of IL-8 gene expression. This demonstrates a direct link between the antioxidant and anti-inflammatory activities of APM. The table below details the inhibitory effect of APM on induced IL-8 production.

| Cell Type | Inducer | Effect of APM |

| Human Gingival Fibroblasts | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of Interleukin-8 (IL-8) production |

Chelating Agent Properties in Biological Systems

This compound is described as having chelating agent properties. researchgate.net While the primary antioxidant function of ascorbic acid involves electron donation, its molecular structure, along with the presence of the magnesium salt, may allow it to bind to metal ions. The chelation of metal ions, such as iron and copper, can be a crucial antioxidant mechanism, as these ions can catalyze the formation of highly reactive free radicals through Fenton and Haber-Weiss reactions. By sequestering these metal ions, APM could potentially prevent the initiation of these damaging oxidative processes. However, detailed studies specifically elucidating the chelating mechanism of this compound in biological systems are not extensively detailed in the reviewed literature.

Influence on Cell Death Pathways and Induction of Morphological Changes in Cultured Cells

This compound, a stable derivative of vitamin C, has been investigated for its role in modulating critical cellular processes, including cell death and morphological transformation in vitro. sigmaaldrich.comsigmaaldrich.com Research indicates that this compound can exert significant influence, often in a protective capacity, on pathways leading to apoptosis and can promote structural changes related to differentiation and tissue formation in cultured cells. researchmap.jpnih.gov

Studies have demonstrated its ability to attenuate apoptosis induced by toxins and cytostatic drugs. nih.govnih.gov In human keratinocyte HaCaT cells, ascorbyl-2-phosphate magnesium (P-VC-Mg) was shown to counteract the cell growth inhibition and apoptotic effects caused by the multi-targeted tyrosine kinase inhibitor, sorafenib (B1663141). nih.gov The mechanism appears to involve the maintenance of signal transducer and activator of transcription 3 (STAT3) activity, as P-VC-Mg inhibited the sorafenib-induced decrease in STAT3 phosphorylation and the expression of apoptosis suppressors. nih.gov

Further research in human neuroblastoma SH-SY5Y cells revealed that L-ascorbic acid 2-phosphate (AA2P) can attenuate methylmercury (B97897) (MeHg)-induced apoptosis. nih.govmdpi.com The protective effect was linked to the inhibition of reactive oxygen species (ROS) accumulation and subsequent DNA damage. nih.govmdpi.com MeHg treatment alone was found to upregulate proteins involved in apoptosis, such as apoptosis-inducing factor (AIF), cytochrome c (Cyto C), and cleaved caspase-3, while downregulating PARP1 expression. mdpi.com The presence of AA2P mitigated these changes, suggesting it interrupts the ROS-mediated cascade leading to mitochondria-mediated apoptosis. nih.gov In human gingival fibroblasts, the compound, referred to as APM, also demonstrated a capacity to decrease cell damage by suppressing intracellular ROS induced by hydrogen peroxide. nih.gov

The influence of this compound also extends to profound morphological changes in cultured cells, particularly in the context of differentiation and matrix formation. In studies with the human osteoblast-like cell line MG-63, Ascorbic acid 2-phosphate (Asc 2-P) was observed to stimulate the formation of a three-dimensional, tissue-like structure that was characterized by a mature extracellular matrix. researchmap.jp This stands in contrast to standard L-ascorbic acid, which under some conditions showed a growth-repressive effect. researchmap.jp

Morphological changes were also documented in a three-dimensional human skin model exposed to sorafenib. nih.gov Treatment with sorafenib alone resulted in pathological changes, including a significant thickening of the basal layer and a thinning of the granular and spinous layers. nih.gov However, when cells were co-exposed to sorafenib and P-VC-Mg, the thickness of these epidermal layers remained similar to that of the untreated control group, indicating that the compound can prevent drug-induced adverse morphological alterations. nih.gov

Detailed Research Findings

The following tables summarize the key findings from mechanistic studies on the effects of this compound on cell death and morphology.

Table 1: Effects on Methylmercury (MeHg)-Induced Apoptosis in SH-SY5Y Cells This table outlines the molecular changes observed in human neuroblastoma cells following exposure to methylmercury and the mitigating effects of L-ascorbic acid 2-phosphate (AA2P).

| Molecular Marker | Effect of MeHg Treatment | Effect of Co-treatment with AA2P | Reference |

| Reactive Oxygen Species (ROS) | Increased | Reduced intracellular ROS production | nih.govmdpi.com |

| DNA Damage | Increased | Alleviated DNA damage | nih.govmdpi.com |

| Cleaved Caspase-3 | Upregulated | Expression increase was attenuated | mdpi.com |

| Apoptosis-Inducing Factor (AIF) | Upregulated | Expression increase was attenuated | mdpi.com |

| Cytochrome c (Cyto C) | Upregulated | Expression increase was attenuated | mdpi.com |

| Cell Survival Rate | Decreased | Increased compared to MeHg alone | mdpi.com |

Table 2: Effects on Sorafenib-Induced Changes in Human Keratinocytes (HaCaT and 3D Skin Model) This table details the compound's ability to protect against apoptosis and pathological morphological changes induced by the drug sorafenib.

| Parameter | Cell Model | Effect of Sorafenib Treatment | Effect of Co-treatment with P-VC-Mg | Reference |

| Apoptosis | HaCaT Cells | Induced | Attenuated | nih.gov |

| STAT3 Phosphorylation | HaCaT Cells | Decreased | Inhibited the decrease | nih.gov |

| Basal Layer Thickness | 3D Skin Model | Significantly thickened | Similar to control | nih.gov |

| Granular & Spinous Layers | 3D Skin Model | Thinner | Similar to control | nih.gov |

Table 3: Morphological and Growth Effects on MG-63 Osteoblast-Like Cells This table compares the effects of Ascorbic acid 2-phosphate (Asc 2-P) with standard L-ascorbic acid (AsA) on human osteoblast-like cells.

| Parameter | Agent | Observed Effect | Reference |

| Cell Growth | Asc 2-P | Stimulated nascent cell growth | researchmap.jp |

| Cell Growth | AsA | Repressive effect depending on concentration | researchmap.jp |

| Extracellular Matrix | Asc 2-P | Formation of a 3D tissue-like structure | researchmap.jp |

| Morphology | Asc 2-P | Endowed with a mature extracellular matrix | researchmap.jp |

Applications in Advanced Cell Culture and Tissue Engineering Research

General Applications in Mammalian Cell Culture Systems

Ascorbic acid-2-phosphate magnesium salt is widely utilized in mammalian cell culture systems to support robust and healthy cell populations. sigmaaldrich.comglpbio.comsigmaaldrich.combertin-bioreagent.comthomassci.comcaymanchem.comwindows.net Its primary functions include stimulating the synthesis of collagen, a major component of the extracellular matrix, and acting as an antioxidant to mitigate oxidative stress. sigmaaldrich.comsigmaaldrich.comnih.gov These properties are fundamental for maintaining the structural integrity of tissues and protecting cells from damage, which is crucial for the success of long-term cell culture experiments.

A significant application of this compound in cell culture is its ability to enhance cell proliferation and growth. nih.gov Studies have demonstrated its effectiveness in stimulating the proliferation of human skin fibroblasts. glpbio.comnih.gov For instance, the presence of L-ascorbic acid 2-phosphate in the culture medium has been shown to significantly increase the growth of human skin fibroblasts, leading to a four-fold increase in cell growth over a three-week period. nih.gov This proliferative effect is closely linked to its role in promoting collagen synthesis. nih.gov

Similarly, research on human corneal endothelial cells has shown that L-ascorbic acid 2-phosphate can increase their growth and replicative lifespan. bertin-bioreagent.comcaymanchem.comwindows.netcaymanchem.comglpbio.comglpbio.com This is particularly important for the culture of these specialized cells, which have limited proliferative capacity in vivo.

The table below summarizes key research findings on the enhancement of cell proliferation and growth by this compound.

| Cell Type | Key Findings |

| Human Skin Fibroblasts | Significantly stimulated proliferation, with a 4-fold increase in cell growth over 3 weeks. nih.gov |

| Human Corneal Endothelial Cells | Increased growth and replicative lifespan. bertin-bioreagent.comcaymanchem.comwindows.netcaymanchem.comglpbio.comglpbio.com |

| Human Bone Marrow Mesenchymal Stem Cells (BMSCs) | Co-treatment with FGF-2 induced optimal proliferation and increased the accumulation rate of BMSC numbers during a 2-month culture period. glpbio.comglpbio.com |

This compound is also incorporated into cell culture media to improve the survival of various cell types, including sensitive cells like human embryonic stem cells (hESCs). bertin-bioreagent.comthomassci.comcaymanchem.comwindows.netcaymanchem.com Its antioxidant properties help to protect cells from oxidative stress, a common cause of cell death in vitro. By scavenging free radicals, it helps maintain a more stable and favorable culture environment, which is critical for the viability of delicate cell populations like hESCs. sigmaaldrich.com

The expansion of mesenchymal stem cells (MSCs) in vitro is a critical step for their use in regenerative medicine and tissue engineering. This compound is a common supplement in MSC expansion media. sigmaaldrich.comsigmaaldrich.com Its inclusion supports the proliferation of MSCs while helping to maintain their multipotent differentiation potential. researchgate.netresearchgate.net Studies have shown that it stimulates the secretion of extracellular matrix components like collagen and glycosaminoglycans, which are essential for creating a supportive microenvironment for MSC growth. researchgate.net

Stem Cell Differentiation Studies

This compound plays a crucial role in directing the differentiation of stem cells into specific lineages, a cornerstone of regenerative medicine research. sigmaaldrich.com

One of the most well-documented applications of this compound is in promoting osteogenic differentiation, the process by which stem cells become bone-forming cells. bertin-bioreagent.comcaymanchem.comcaymanchem.commedchemexpress.comselleckchem.comnih.govnih.gov It is a standard component of osteogenic differentiation media for various types of stem cells, including:

Adipose Stem Cells (ASCs): It is used to drive the osteogenic differentiation of human adipose stem cells. bertin-bioreagent.comcaymanchem.comcaymanchem.commedchemexpress.comselleckchem.com Research has shown that it increases the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and the expression of Runx2, a key transcription factor for bone formation. medchemexpress.comselleckchem.com

Mesenchymal Stromal/Stem Cells (MSCs): It is also a key factor in inducing osteogenic differentiation in human mesenchymal stromal/stem cells. bertin-bioreagent.comcaymanchem.comcaymanchem.com

Human Osteoblast-like Cells: In cultures of human osteoblast-like cells, Ascorbic acid-2-phosphate has been shown to stimulate cell growth and increase the expression of osteoblast differentiation markers, such as collagen synthesis and ALP activity. nih.gov

The table below details research findings on the role of this compound in osteogenic differentiation.

| Cell Type | Key Findings |

| Human Adipose Stem Cells (hASCs) | Increases alkaline phosphatase (ALP) activity and expression of Runx2A during osteogenic differentiation. medchemexpress.comselleckchem.com |

| Human Mesenchymal Stromal/Stem Cells | Drives osteogenic differentiation. bertin-bioreagent.comcaymanchem.comcaymanchem.com |

| Human Osteoblast-like Cells (MG-63) | Stimulated cell growth and increased expression of collagen synthesis and ALP activity. nih.gov |

Recent research has highlighted the role of this compound in promoting erythroid differentiation, the process of generating red blood cells from hematopoietic stem and progenitor cells (HSPCs). nih.govoup.com A study using an in vitro erythroid differentiation system from umbilical cord blood-derived HSPCs found that the addition of L-ascorbic acid 2-phosphate sesquimagnesium salt hydrate increased the proportion of late basophilic erythroblasts. nih.govoup.com It also upregulated the expression of key erythroid-related regulatory molecules such as GATA1, KLF1, and ALAS2, as well as the globin genes HBG and HBB. nih.govoup.com Furthermore, the study revealed that it enhances the proliferation of early erythroid progenitors. nih.govoup.com These findings suggest its potential to improve the efficiency of in vitro erythropoiesis. nih.govoup.com

Biomaterial Integration and Scaffold Development

The integration of this compound into various biomaterials is a key strategy in developing functional scaffolds for tissue engineering. These scaffolds provide a supportive environment for cell growth and tissue formation, and the inclusion of this stable vitamin C derivative enhances their bioactivity.

Incorporation into Chitosan-Based Systems for Regenerative Medicine

Chitosan, a natural polymer, is widely explored for its biocompatibility and biodegradability in regenerative medicine. The incorporation of this compound into chitosan-based systems aims to create bioactive complexes for bone and skin tissue engineering. mdpi.com Research has focused on developing complexes of chitosan with this compound, sometimes in combination with other materials like β-tricalcium phosphate (B84403). mdpi.com Characterization of these complexes has shown successful interaction between the components, leading to a cross-linked structure within the chitosan matrix. mdpi.com In vitro studies with stem cells have demonstrated the biocompatibility of these materials and a significant increase in cell viability compared to chitosan alone, highlighting their potential for regenerative applications. mdpi.com

Integration into Polymeric Scaffolds (e.g., Polycaprolactone (B3415563), Polylactic Acid, Poly(l-lactide-co-ε-caprolactone))

This compound has been successfully integrated into various synthetic polymeric scaffolds to enhance their biological performance for tissue engineering applications.

Polycaprolactone (PCL): This biodegradable polyester is often used for fabricating scaffolds. Studies have explored different electrospinning techniques (blend, coaxial, and emulsion) to load this compound into PCL scaffolds. mdpi.com The goal is to achieve a sustained release of the compound to promote osteogenic differentiation of stem cells for bone tissue engineering. mdpi.comresearchgate.net

Polylactic Acid (PLA): PLA is another widely used biocompatible and biodegradable polymer in biomedical applications. mdpi.com The inclusion of magnesium-containing compounds, such as amorphous magnesium phosphate, into PLA fibers has been investigated to create bionanocomposite scaffolds. sigmaaldrich.com The sustained release of magnesium and phosphate ions from these scaffolds is intended to stimulate cellular responses relevant to tissue regeneration. sigmaaldrich.com

Poly(l-lactide-co-ε-caprolactone) (PLCL): Scaffolds made from this copolymer have been developed to release ascorbic acid-2-phosphate. These porous scaffolds have been shown to enhance the production of collagen by human vaginal stromal cells, indicating their potential for vaginal tissue engineering.

Development of Controlled Release Systems from Biomaterials

A critical aspect of incorporating this compound into biomaterials is achieving a controlled and sustained release profile to provide long-term stimulation to cells. Research has demonstrated that the release kinetics can be modulated by the fabrication technique and the composition of the scaffold.

For instance, in PCL scaffolds, a blend electrospinning technique using a binary solvent system of dichloromethane (B109758) and methanol (B129727) resulted in a desirable sustained release of this compound for up to two weeks with minimal burst release. mdpi.comresearchgate.net In contrast, coaxial electrospinning led to a rapid and undesirable burst release of nearly 100% within the first 24 hours. mdpi.comresearchgate.net The development of such controlled release systems is crucial for effectively promoting cellular processes like osteogenesis over an extended period. researchgate.net

Evaluation of Cell-Biomaterial Interactions and Biocompatibility

The biocompatibility of biomaterials and the interaction with cells are fundamental to their success in tissue engineering. The incorporation of this compound into scaffolds has been shown to positively influence these aspects.

In chitosan-based systems, the addition of this compound resulted in biomaterials that were biocompatible with stem cells and significantly increased their viability. mdpi.com Similarly, PCL scaffolds loaded with this compound have been developed with the aim of promoting the osteogenic differentiation of stem cells, indicating good cell-biomaterial interaction. mdpi.com The surface properties of polymeric scaffolds, such as wettability, are also crucial for cell adhesion. Studies on polylactic acid films have shown that the incorporation of certain additives can improve hydrophilicity, making them more suitable for cell attachment. mdpi.com

Three-Dimensional Tissue Construct Formation

The ability to generate three-dimensional (3D) tissue-like structures in vitro is a cornerstone of tissue engineering. This compound plays a significant role in this process by promoting the synthesis of extracellular matrix components, which are essential for the formation of 3D tissues.

Promotion of Three-Dimensional Tissue-Like Substance Formation by Fibroblasts

L-ascorbic acid 2-phosphate has been shown to stimulate the proliferation of human skin fibroblasts and enhance collagen synthesis. nih.govresearchgate.net In long-term cultures, the presence of this stable vitamin C derivative in the medium leads to a significant increase in both cell growth and the relative rate of collagen synthesis. nih.gov This increased collagen accumulation is a key factor in the formation of a three-dimensional, tissue-like substance by the fibroblasts in culture. nih.govresearchgate.net Electron microscopy has revealed that fibroblasts cultured with L-ascorbic acid 2-phosphate form multilayered structures rich in rough endoplasmic reticulum and are surrounded by a dense extracellular matrix, mimicking the architecture of natural tissue. nih.govresearchgate.net Furthermore, this compound has been shown to be more effective than standard L-ascorbic acid in promoting collagen synthesis and other beneficial cellular functions in human gingival fibroblasts. nih.govresearchgate.net

Enhancing Extracellular Matrix Organization in Engineered Tissues

This compound (APM) is a stable, long-acting derivative of L-ascorbic acid frequently utilized in cell and tissue therapy to promote the formation and organization of the extracellular matrix (ECM). thomassci.comresearchgate.netnih.gov Its primary role is to serve as a consistent source of ascorbic acid, which is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase. kichi.studionih.gov These enzymes are critical for the post-translational hydroxylation of proline and lysine residues in procollagen, a step that is indispensable for the proper folding of procollagen into a stable triple-helix structure. kichi.studionih.gov Without adequate hydroxylation, the collagen molecules are unstable and cannot be effectively crosslinked, leading to a disorganized and mechanically weak ECM. drkumardiscovery.com

Research demonstrates that APM not only stimulates the transcription of procollagen I and III genes but also enhances the rate of collagen fibrillation, signifying increased molecular interaction in a shorter time frame. nih.govnih.govnih.gov By promoting the maturation and crosslinking of collagen molecules, APM facilitates the development of a well-organized and robust collagenous matrix. kichi.studio This is crucial in tissue engineering, where the goal is to create functional tissue substitutes with mechanical properties that mimic native tissue. nih.govnih.gov The use of this stable derivative ensures a continuous and reliable supply of ascorbic acid in long-term cell cultures, which is a significant advantage over the less stable L-ascorbic acid, thereby supporting sustained ECM deposition and remodeling. nih.govresearchgate.net Studies on engineered tissues have shown that the incorporation of APM leads to the formation of dense collagen I fibers, significantly improving the tissue's structural integrity, strength, and stiffness. nih.govnih.gov

Research on Specific Tissue Models (e.g., Bone, Skin, Gingival, Pelvic Floor)

The application of this compound has been investigated across various specific tissue engineering models, demonstrating its efficacy in promoting tissue-specific ECM development and function.

Bone Tissue Engineering

In the field of bone tissue engineering, APM is a key supplement used to drive the osteogenic differentiation of stem cells. thomassci.commedchemexpress.com Research shows that APM promotes the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) in vitro. nih.gov Its sustained release from scaffolds is a critical factor for effectively triggering osteogenesis. researchgate.net Studies have demonstrated that scaffolds capable of a sustained release of APM over two weeks can be developed, which is considered a desirable profile for promoting proper bone healing. researchgate.net Mechanistically, APM has been found to promote bone formation by targeting and activating the CaMKII signaling pathway, which subsequently activates ERK1/2 and CREB, leading to an elevation in C-FOS expression. nih.gov Furthermore, supplementing with APM has been shown in in vivo models to alleviate bone loss and accelerate the healing of bone defects by enhancing bone formation. nih.gov

Skin Tissue Engineering

For skin regeneration, APM is valued for its ability to stimulate collagen synthesis in dermal fibroblasts, which is essential for maintaining the skin's structural integrity. nih.govmdpi.com When incorporated into biomaterials such as chitosan-based complexes, APM has been shown to significantly increase the viability of stem cells, indicating its potential for skin regeneration applications. mdpi.com In wound healing contexts, APM acts to stabilize collagen, which can serve as a template for cellular activities and restore tissue continuity. nih.gov A study investigating the effects of magnesium ascorbyl phosphate (MAP) on collagen films found that it enhanced the denaturation temperature and Young's Modulus of the film. nih.gov In vivo studies using these MAP-stabilized collagen films on wounds showed complete closure by day 16, and the mechanical properties of the healed skin were comparable to those of normal skin. nih.gov This makes it a promising candidate for developing advanced wound healing applications. nih.gov

Gingival Tissue Engineering

APM has shown superior effects in promoting the functions of human gingival fibroblasts compared to other forms of ascorbic acid, such as L-ascorbic acid sodium salt (AsANa). nih.gov A study directly comparing the two found that APM more remarkably and continuously enhanced intracellular ascorbic acid levels, which in turn promoted type 1 collagen synthesis and its corresponding mRNA expression. nih.govelsevierpure.com Beyond its role in collagen production, APM also exhibits protective effects. It decreases cellular damage by suppressing intracellular reactive oxygen species (ROS) induced by hydrogen peroxide (H₂O₂) and inhibits the production of the inflammatory cytokine interleukin-8 by suppressing ROS induced by tumor necrosis factor-α (TNF-α). nih.govresearchgate.net These findings suggest that APM is highly effective for maintaining the integrity of gingival tissues. researchgate.net

| Tissue Model | Cell Type | Key Findings with this compound | Reference |

| Gingival | Human Gingival Fibroblasts | Superior to AsANa in enhancing intracellular AsA, promoting type 1 collagen synthesis, and inhibiting ROS. | nih.gov |

| Pelvic Floor | Oral Fibroblasts | Increased collagen production by 280% in scaffolds; significantly improved tissue strength and stiffness. | nih.gov |

| Bone | Skeletal Stem/Progenitor Cells | Promoted proliferation and osteoblastic differentiation; accelerated bone defect healing in vivo. | nih.gov |

| Skin | Dermal Fibroblasts / Stem Cells | Stabilized collagen films for wound healing, restoring mechanical properties to that of normal skin. | nih.gov |

Pelvic Floor Tissue Engineering

In the development of materials for pelvic floor repair, synthetic meshes can cause serious complications, leading researchers to explore tissue-engineered alternatives. nih.gov APM is used in this context to improve the mechanical properties of degradable scaffolds seeded with autologous cells. nih.govnih.gov One study found that supplementing a culture medium with APM led to a significant increase in collagen production, on the order of 280%, in scaffolds seeded with oral fibroblasts. nih.gov This dramatic increase in collagen resulted in the formation of dense collagen I fibers and translated to significant improvements in the material's strength and stiffness. nih.gov Another study focusing on pelvic organ prolapse (POP) applications found that APM-releasing membranes significantly increased the proliferation and collagen production of both human vaginal fibroblasts and human adipose-derived stem cells. oup.com The controlled release of APM from scaffolds is seen as a fundamental strategy to promote collagen synthesis in the surrounding tissue, strengthening the natural support of the pelvic fascia. nih.govoup.com

Comparative Studies with Other Ascorbyl Derivatives and Ascorbic Acid

Comparative Stability in Aqueous and Culture Environments

The inherent instability of Ascorbic Acid in aqueous solutions, especially at neutral pH and under standard cell culture conditions (37°C), presents a significant challenge for its use in long-term experiments, necessitating daily supplementation. nih.govnih.gov In contrast, APM demonstrates markedly superior stability.

Studies utilizing high-performance liquid chromatography (HPLC) have confirmed the greater chemical stability of APM compared to Ascorbic Acid in aqueous solutions. researchgate.net Specifically, Ascorbic Acid is unstable at neutral pH, whereas solutions of magnesium ascorbyl-2-phosphate remain relatively stable. nih.gov This stability is attributed to the phosphorylation at the C-2 position of the ascorbate (B8700270) molecule, which protects the unstable enediol system from degradation. researchgate.net

In cell culture media, APM also exhibits enhanced stability over Ascorbic Acid. While Ascorbic Acid degrades rapidly, APM provides a sustained release of bioactive Ascorbic Acid into the culture medium over an extended period. caymanchem.com One study noted that stock solutions of APM in water at 5°C retain approximately 80% of their activity after four weeks, and when diluted in media at 37°C, they retain about 85% activity for one week. nih.gov However, the stability of APM can be reduced in the presence of serum, likely due to enzymatic activity. caymanchem.com

Compared to other derivatives, such as Ascorbyl Palmitate, both Sodium Ascorbyl Phosphate (B84403) and Magnesium Ascorbyl Phosphate are considered more stable. researchgate.netbertin-bioreagent.com The esterification with palmitic acid at the 6-position in Ascorbyl Palmitate does not sufficiently prevent hydrolysis. researchgate.net

| Compound | Stability in Aqueous Solution (Neutral pH) | Stability in Cell Culture Media | Key Findings |

|---|---|---|---|

| Ascorbic acid-2-phosphate magnesium salt (APM) | High | High, provides sustained release | Phosphorylation at C-2 protects the enediol system, making it suitable for long-term cultures. nih.govresearchgate.net |

| L-Ascorbic Acid | Low | Low, degrades rapidly | Requires frequent supplementation in cell culture experiments. nih.gov |

| Sodium Ascorbyl Phosphate | High | High | More stable than Ascorbyl Palmitate. bertin-bioreagent.com |

| Ascorbyl Palmitate | Moderate | Lower than phosphate derivatives | Esterification at C-6 does not fully prevent hydrolysis. researchgate.net |

Comparative Efficacy in Stimulating Collagen Synthesis Across Cell Types

A primary function of Ascorbic Acid in biological systems is its role as a cofactor in collagen synthesis. nih.govserumdoctor.com Comparative studies have demonstrated that APM is a potent stimulator of collagen production in various cell types, often with efficacy comparable or superior to that of Ascorbic Acid.

In human dermal fibroblasts, APM was found to be equivalent to Ascorbic Acid in its ability to stimulate collagen synthesis. nih.gov In contrast, the sodium salt of ascorbyl-2-phosphate required at least a tenfold greater concentration to achieve the same effect. nih.gov APM has been shown to increase the synthesis of type 1 collagen and its corresponding mRNA expression in human gingival fibroblasts, with effects superior to those of the sodium salt. researcherslinks.com